

Fgfr3-IN-8: A Comparative Guide to a Selective FGFR Inhibitor

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Compound of Interest

Compound Name: *Fgfr3-IN-8*
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In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a crucial class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of **Fgfr3-IN-8**, a selective FGFR3 inhibitor, with other prominent FGFR inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.

Performance Profile of Fgfr3-IN-8: Potency and Selectivity

Fgfr3-IN-8 has demonstrated potent inhibitory activity against FGFR3 and other members of the FGFR family. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Fgfr3-IN-8** against a panel of wild-type and mutant FGFRs. For a comprehensive comparison, the IC₅₀ values of other well-characterized FGFR inhibitors—Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib—are also presented.

Kinase Target	Fgfr3-IN-8 IC50 (nM)	Infigratinib IC50 (nM)	Pemigatinib IC50 (nM)	Erdafitinib IC50 (nM)	Futibatinib IC50 (nM)
FGFR1	<0.5	0.9	0.4	1.2	1.8
FGFR2	-	1.4	0.5	2.1	1.4
V564F-FGFR2	189.1	-	-	-	-
N549H-FGFR2	<0.5	-	-	-	-
FGFR3	<0.5	1.0[1]	1.2[2]	2.2	1.6
V555M-FGFR3	22.6	-	-	-	-
FGFR4	7.30	>40-fold selective vs FGFR1/2/3	30	5.7	3.7
VEGFR2	-	>40-fold selective vs FGFR1/2/3	-	-	-

Note: A hyphen (-) indicates that data was not readily available in the public domain. The selectivity of Infigratinib is noted as being over 40-fold more selective for FGFR1/2/3 compared to FGFR4 and VEGFR2.

While **Fgfr3-IN-8** shows high potency against wild-type FGFR1, FGFR3, and the N549H-FGFR2 mutant, its activity against the V564F-FGFR2 and V555M-FGFR3 mutants is reduced. A comprehensive kinome scan profiling the selectivity of **Fgfr3-IN-8** against a broad panel of kinases is not publicly available at this time, which limits a full assessment of its off-target effects. In contrast, broad kinase selectivity data is available for inhibitors like Futibatinib, which has been tested against over 296 kinases and shows high selectivity for the FGFR family.[3][4]

Experimental Methodologies

The determination of kinase inhibition potency, typically expressed as IC50 values, is a critical step in the characterization of any kinase inhibitor. A widely accepted method for this is the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

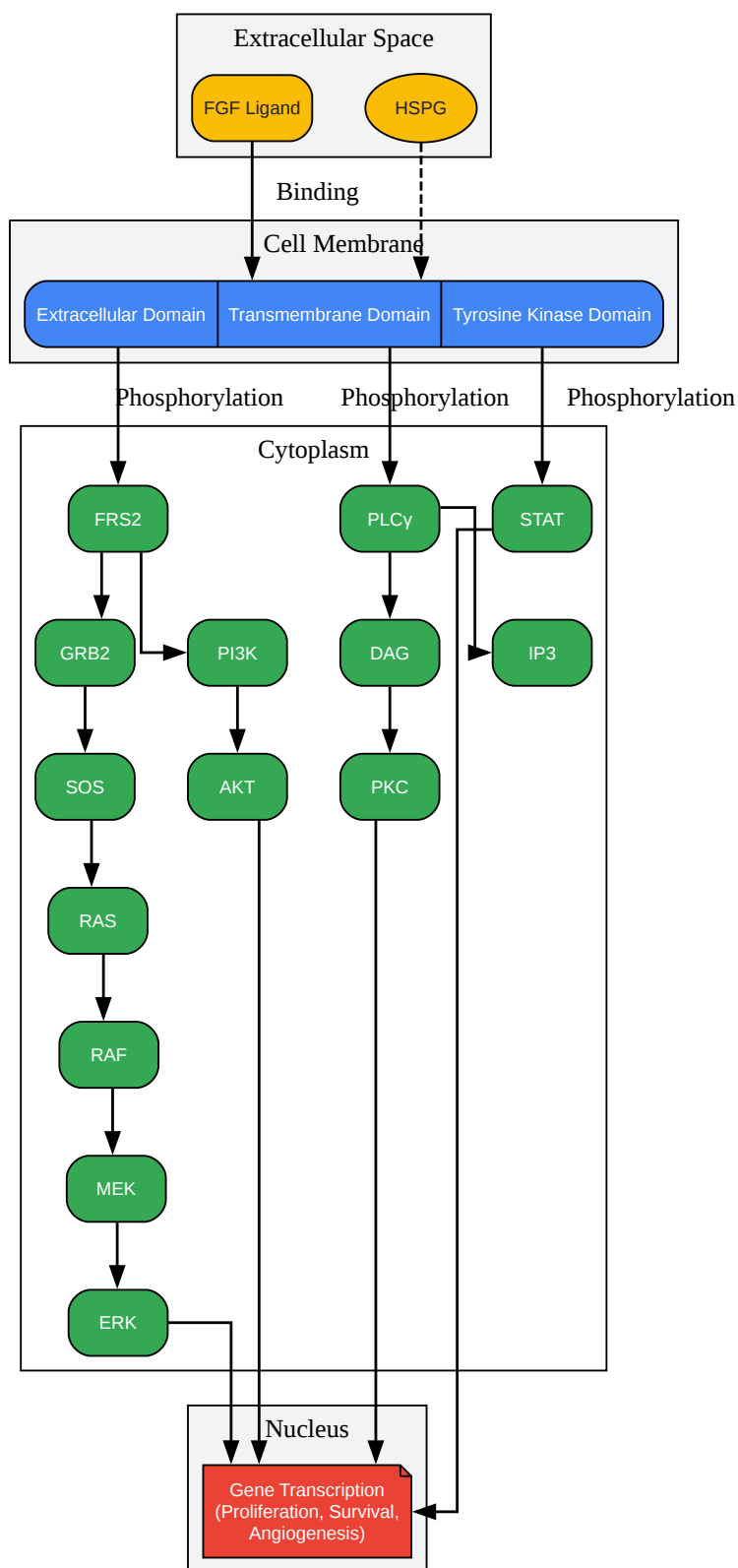
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

- **Kinase Reaction & ATP Depletion:** The kinase, substrate, and ATP are incubated with the test compound (e.g., **Fgfr3-IN-8**). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- **ADP to ATP Conversion and Detection:** The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

The IC50 value is determined by measuring the kinase activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.

FGFR Signaling Pathway

Understanding the mechanism of action of FGFR inhibitors requires a clear picture of the signaling pathway they target. The diagram below illustrates the canonical FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, differentiation, and angiogenesis.



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Figure 1. Simplified diagram of the FGFR signaling pathway.

Conclusion

Fgfr3-IN-8 is a potent inhibitor of FGFR3 and other FGFR family members. Its high potency against wild-type FGFR3 and certain mutants makes it a valuable tool for preclinical research. However, the lack of a publicly available, comprehensive kinome-wide selectivity profile is a significant limitation for a complete assessment of its off-target effects and potential for clinical development. In contrast, other FGFR inhibitors like Futibatinib have been more extensively characterized in this regard. Further studies are required to fully elucidate the selectivity profile of **Fgfr3-IN-8** and compare its therapeutic potential against other established and emerging FGFR inhibitors.

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